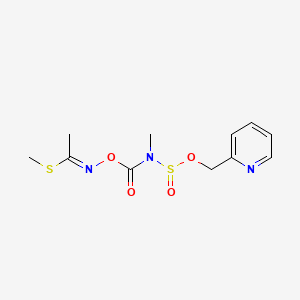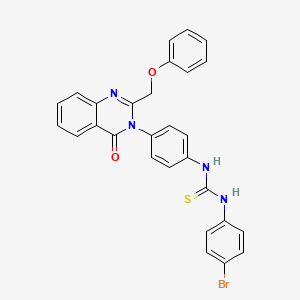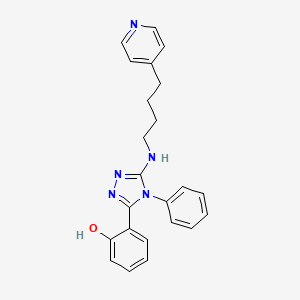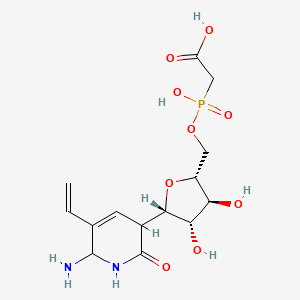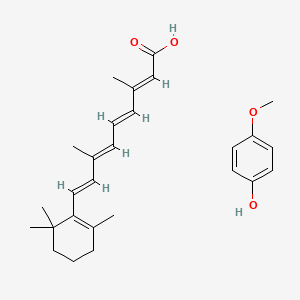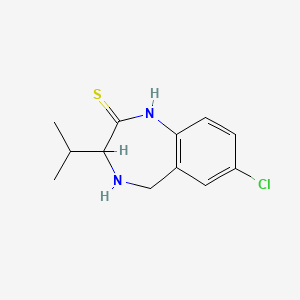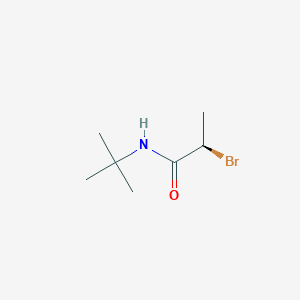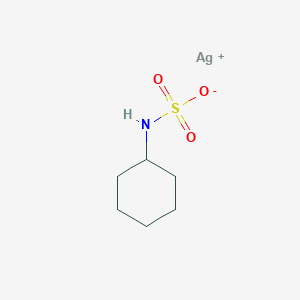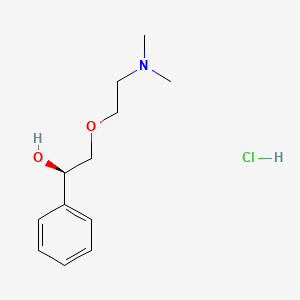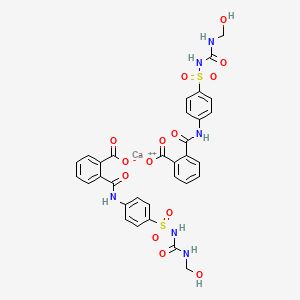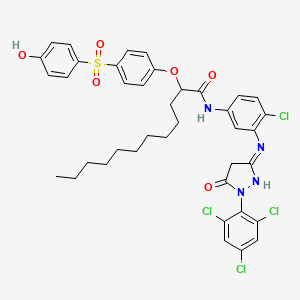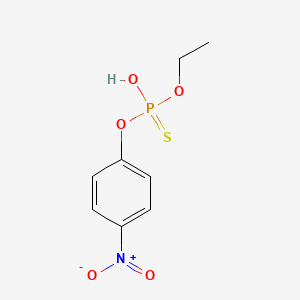
O-Ethyl O-(4-nitrophenyl) phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl O-(4-nitrophenyl) phosphorothioate involves the reaction of diethyl dithiophosphoric acid with chlorinating agents to form diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chlorination and purification techniques is common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxon derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The ethoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkoxides in the presence of a suitable solvent like ethanol.
Major Products Formed:
Oxidation: Formation of paraoxon, a more toxic oxon derivative.
Reduction: Formation of O-Ethyl O-(4-aminophenyl) phosphorothioate.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
科学的研究の応用
O-Ethyl O-(4-nitrophenyl) phosphorothioate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase inhibition and its impact on nervous system function.
Medicine: Studied for its toxicological effects and potential antidotes for organophosphate poisoning.
Industry: Utilized in the development of pesticides and insecticides for agricultural use
作用機序
The primary mechanism of action of O-Ethyl O-(4-nitrophenyl) phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the target organism .
類似化合物との比較
Parathion-methyl: Similar structure but with methyl groups instead of ethyl groups.
Malathion: Contains additional ester groups and is less toxic to humans.
Paraoxon-ethyl: An oxon derivative of parathion with higher toxicity.
Uniqueness: O-Ethyl O-(4-nitrophenyl) phosphorothioate is unique due to its high efficacy as an insecticide and its potent acetylcholinesterase inhibition. Compared to similar compounds, it has a distinct balance of effectiveness and toxicity, making it a valuable tool in pest control .
特性
CAS番号 |
15576-30-4 |
|---|---|
分子式 |
C8H10NO5PS |
分子量 |
263.21 g/mol |
IUPAC名 |
ethoxy-hydroxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10NO5PS/c1-2-13-15(12,16)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,16) |
InChIキー |
XMKHJEUOVFAEHH-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


